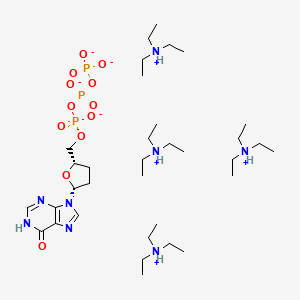
Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound that belongs to the class of nucleotides Nucleotides are the building blocks of nucleic acids, which are essential for various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides.
Applications De Recherche Scientifique
Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, participate in signaling pathways, or modulate the activity of proteins. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide that plays a crucial role in energy transfer within cells.
Guanosine Triphosphate (GTP): A nucleotide involved in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): A nucleotide used in the synthesis of RNA.
Uniqueness
Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is unique due to its specific structure and potential applications. Unlike other nucleotides, it may have distinct properties that make it valuable for certain research and industrial purposes.
Propriétés
Formule moléculaire |
C34H75N8O12P3 |
|---|---|
Poids moléculaire |
880.9 g/mol |
Nom IUPAC |
[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] phosphate;triethylazanium |
InChI |
InChI=1S/C10H15N4O12P3.4C6H15N/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;4*1-4-7(5-2)6-3/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18);4*4-6H2,1-3H3/t6-,7+;;;;/m0..../s1 |
Clé InChI |
BYJSHNSBMYCHLM-NOTWHITJSA-N |
SMILES isomérique |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C2N=CNC3=O |
SMILES canonique |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C2N=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
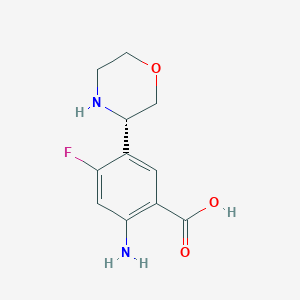
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)
![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)
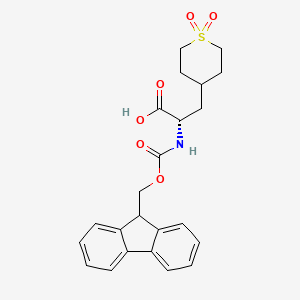
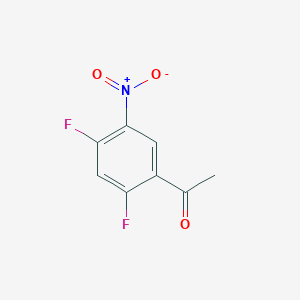
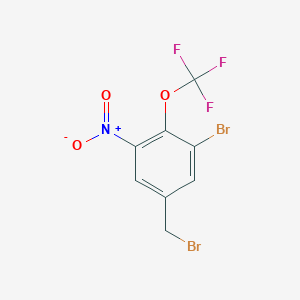

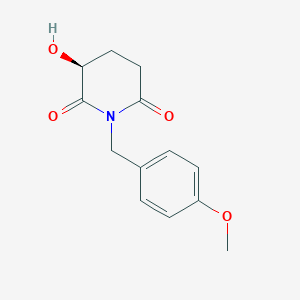
![(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-6-fluoro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B12847326.png)
